molecular formula C21H24N2O B2489489 N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide CAS No. 852137-78-1

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide

Cat. No. B2489489
M. Wt: 320.436
InChI Key: GZVQUJSJYNYQDQ-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic compounds known for their complex molecular structures and diverse chemical properties. Research in similar compounds focuses on understanding their synthesis, structure, and potential biological activities. These studies are crucial for developing new materials, pharmaceuticals, and understanding biological mechanisms.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions, starting from simpler molecules and gradually building up the desired structure. For example, a study on the synthesis and crystal structure of related compounds highlights the use of X-ray crystallography to determine molecular structures post-synthesis (Al-Hourani et al., 2016). These synthetic approaches are foundational for creating compounds with specific biological or physical properties.

Molecular Structure Analysis

Molecular structure analysis, such as X-ray crystallography, provides detailed insights into the arrangement of atoms within a compound. This is crucial for understanding the compound's reactivity, stability, and interaction with other molecules. The structure of a related tetrazole compound crystallizes in a specific space group, revealing detailed molecular geometry (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can exhibit a wide range of behaviors depending on their functional groups and molecular structure. For instance, the reactivity of the compound with cyclooxygenase enzymes has been studied to understand its potential biological activities, showing no inhibition potency for either enzyme (Al-Hourani et al., 2016).

Scientific Research Applications

Progesterone Receptor Modulation

Research by Fensome et al. (2008) highlights the application of indole derivatives like N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide in modulating progesterone receptors. These compounds are being explored for potential use in female healthcare, including contraception and the treatment of fibroids, endometriosis, and certain breast cancers. The study found that the size of the 3,3-dialkyl substituent in these compounds is crucial in determining their function as either agonists or antagonists of the progesterone receptor (Fensome et al., 2008).

Synthesis and Structural Studies

Al‐Hamdani and Al Zoubi (2015) conducted a study on the synthesis of new metal complexes involving tridentate ligands related to indole derivatives. These compounds, including variations of N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide, were characterized by spectroscopic methods and shown to have potential biological activity against various bacterial species (Al‐Hamdani & Al Zoubi, 2015).

Potential Biological Activities

A study by Avdeenko, Konovalova, and Yakymenko (2020) synthesized new derivatives of 2,3-dimethylindole and investigated their potential biological activities. These compounds, related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide, were found to exhibit activities such as being antagonists to para-amino benzoic acid and inhibiting glutamyl endopeptidase II, among others (Avdeenko et al., 2020).

Cytotoxic Activity

Research by Xiao-Liang Xu et al. (2014) focused on the synthesis of novel 1-((indol-3-yl)methyl)-1H-imidazolium salts, which include compounds structurally similar to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide. These compounds were evaluated for their cytotoxic activity against various human tumor cell lines, indicating the potential for these indole derivatives in cancer treatment (Xiao-Liang Xu et al., 2014).

Corrosion Inhibition

A study by Tawfik (2015) explored the corrosion inhibition efficiency of N,N-dimethyl-4-(((1-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)-N-alkylbenzenaminium bromide, a compound related to N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide. This research highlights the potential application of indole derivatives in the field of corrosion inhibition, particularly for protecting carbon steel in hydrochloric acid environments (Tawfik, 2015).

properties

IUPAC Name

N-[(1,2-dimethylindol-5-yl)methyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O/c1-16-13-19-14-18(11-12-20(19)23(16)2)15-22-21(24)10-6-9-17-7-4-3-5-8-17/h3-5,7-8,11-14H,6,9-10,15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVQUJSJYNYQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1C)C=CC(=C2)CNC(=O)CCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1,2-dimethyl-1H-indol-5-yl)methyl)-4-phenylbutanamide

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